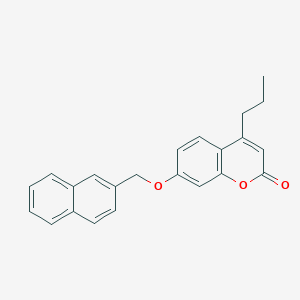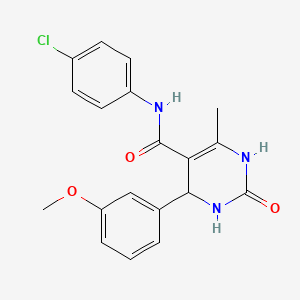![molecular formula C22H25N3O5S B4964050 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various cancers. This compound was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mecanismo De Acción
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 inhibits the activity of several kinases involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and angiogenesis. In addition, 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained commercially. However, one limitation is that it has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006. One area of research is the development of more specific inhibitors that target only the kinases involved in tumor growth and angiogenesis. Another area of research is the identification of biomarkers that can predict which patients will respond to 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 treatment. Finally, the combination of 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 with other cancer treatments, such as chemotherapy and radiation therapy, is an area of active research.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 involves a multi-step process that starts with the reaction of 4-aminobenzenesulfonamide and 4-nitrophenyl butyrate to form the intermediate compound 4-nitrophenyl 4-aminobenzenesulfonate. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 3,4-dimethyl-5-isoxazolecarboxylic acid to form the final product, 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006.
Aplicaciones Científicas De Investigación
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various cancers. It has been shown to inhibit the activity of several kinases, including RAF kinase, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-butoxy-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-4-5-14-29-19-10-6-17(7-11-19)21(26)23-18-8-12-20(13-9-18)31(27,28)25-22-15(2)16(3)24-30-22/h6-13,25H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADVWQQGPBNRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4963979.png)

![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)
![N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4964005.png)

![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
![acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B4964020.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)
![1-methyl-8-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4964041.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)

![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)
![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)